

Technical Guide: Physical Constants of *cis*-2-Boc-hexahdropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-2-Boc-hexahdropyrrolo[3,4-c]pyrrole

Cat. No.: B1332695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Boc-hexahdropyrrolo[3,4-c]pyrrole, also known as tert-butyl (3aR,6aS)-hexahdropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, is a versatile bicyclic diamine derivative. Its rigid scaffold and the presence of a Boc protecting group make it a valuable building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of various therapeutic agents, including inhibitors of Bruton's tyrosine kinase (BTK) and other kinase targets, as well as in the synthesis of novel heterocyclic compounds with potential biological activities.^[1] A thorough understanding of its physical properties is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.

Core Physical and Chemical Properties

The physical constants of **cis**-2-Boc-hexahdropyrrolo[3,4-c]pyrrole are essential for its application in synthetic chemistry. These properties dictate the conditions required for reactions, purification, and storage.

Physical Constant	Value	Notes
Molecular Formula	<chem>C11H20N2O2</chem>	
Molecular Weight	212.29 g/mol	[2]
Appearance	White to light yellow powder or crystal	
Boiling Point	295.397 °C at 760 mmHg	[3]
Density	1.076 g/cm³	[3]
Flash Point	132.451 °C	[3]
Refractive Index	1.494	[3]
Vapor Pressure	0.002 mmHg at 25°C	[3]
pKa (Predicted)	10.72 ± 0.20	[3]
Melting Point	Not available	Data not consistently reported.
Solubility	Not available	Data not consistently reported.

Experimental Protocols for Determination of Physical Constants

Accurate determination of physical constants is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of **cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole**.

Melting Point Determination (Capillary Method)

While a definitive melting point is not widely reported, the following protocol can be used for its determination.

- Sample Preparation: A small amount of dry, crystalline **cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole** is finely powdered.

- Capillary Tube Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting range.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid compounds. Since **cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole** can be a solid at room temperature, it would first need to be melted.

- Sample Preparation: A small amount (0.5-1 mL) of the molten compound is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
- Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.

- Boiling Point Reading: The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Density Determination (Pycnometer Method)

The density of **cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole**, if in a solid state, can be determined using a liquid in which it is insoluble. If it is a liquid or can be melted without decomposition, the following method is applicable.

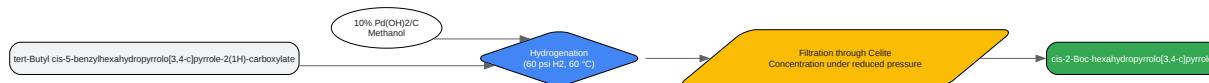
- Pycnometer Calibration: A clean, dry pycnometer (a small glass flask of a known volume) is weighed empty (m_1). It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again (m_2). The volume of the pycnometer (V) is calculated.
- Sample Measurement: The pycnometer is emptied, dried, and filled with the molten **cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole**. It is then weighed (m_3).
- Density Calculation: The density (ρ) of the sample is calculated using the formula: $\rho = (m_3 - m_1) / V$. All measurements should be conducted at a constant temperature.

Solubility Determination (Qualitative and Quantitative)

Determining the solubility in various solvents is crucial for reaction setup and purification.

Qualitative Method:

- Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.
- Procedure: A small, measured amount of **cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole** (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.
- Observation: The mixture is agitated at a constant temperature. The solubility is observed and categorized as soluble, partially soluble, or insoluble.


Quantitative Method (Shake-Flask Method):

- Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a flask.

- Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Analysis: The solution is filtered to remove any undissolved solid. A known volume of the clear, saturated solution is then carefully removed, and the solvent is evaporated to dryness. The mass of the remaining solute is determined.
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Synthesis Workflow

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is typically synthesized from a protected precursor. A common synthetic route involves the deprotection of a benzyl group from a Boc-protected intermediate via hydrogenation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 2. Method for measurement of the density of thin films of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks
[geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Constants of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332695#cis-2-boc-hexahydropyrrolo-3-4-c-pyrrole-physical-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com